molecular formula C15H12I3NO4 B100677 Liothyronine I-125 CAS No. 15785-49-6

Liothyronine I-125

Cat. No. B100677
CAS RN: 15785-49-6
M. Wt: 644.97 g/mol
InChI Key: AUYYCJSJGJYCDS-QBYPCAMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liothyronine I-125 is a radioactive isotope of the thyroid hormone triiodothyronine (T3). It is used in scientific research applications to study the effects of T3 on various physiological processes. Liothyronine I-125 is synthesized using a complex method that involves the use of radioactive iodine and a precursor molecule.

Scientific Research Applications

Thyroid Function Testing

Liothyronine I-125 has been utilized in thyroid function tests. Braverman, Foster, and Mead (1967) developed a simplified test using liothyronine I-125, evaluating its effectiveness in 238 subjects. This test involved using hemoglobin-coated charcoal as the adsorptive material for liothyronine uptake tests (Braverman, Foster, & Mead, 1967).

Radiotherapy in Thyroid Cancers

Liothyronine I-131, a closely related compound, has been used in radiotherapy for thyroid cancers. It plays a role in important metabolic functions and is essential for cell development and differentiation. This application underscores the therapeutic potential of liothyronine isotopes in cancer treatment (Definitions, 2020).

Pharmacodynamic Equivalence Studies

Research comparing the pharmacodynamics of liothyronine (L-T3) and levothyroxine (L-T4) indicates that substitution of L-T3 for L-T4 is common during thyroid hormone withdrawal in thyroid cancer patients. Celi et al. (2009) explored this in a randomized, double-blind, cross-over study, highlighting the clinical applications of liothyronine in therapeutic interventions (Celi et al., 2009).

Exploring Metabolism and Pharmacokinetics

Liothyronine's role in metabolism and its unique pharmacokinetics have been studied. For instance, Conceição et al. (2018) investigated the use of a metal-coordinated form of liothyronine, known as poly-zinc-liothyronine (PZL), which provides stable circulating triiodothyronine levels in hypothyroid rats (Conceição et al., 2018).

Therapeutic Substitution and Thyroid Hormone Therapy

Van Tassell et al. (2019) contributed to the understanding of liothyronine's pharmacokinetics in patients undergoing thyroid hormone therapy withdrawal. Their study is significant for designing combination treatment schemes to maintain stable serum T3 levels (Van Tassell et al., 2019).

Clinical Trials in Multiple Sclerosis

A Phase I clinical trial by Wooliscroft et al. (2020) explored the use of liothyronine for remyelination in multiple sclerosis. This study investigated the safety, tolerability, and optimal dosing of L-T3 in MS patients, highlighting another potential clinical application of liothyronine (Wooliscroft et al., 2020).

properties

CAS RN

15785-49-6

Product Name

Liothyronine I-125

Molecular Formula

C15H12I3NO4

Molecular Weight

644.97 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2

InChI Key

AUYYCJSJGJYCDS-QBYPCAMJSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Other CAS RN

24359-14-6
15785-49-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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